molecular formula C17H15NO2 B1327486 2'-Cyano-3-(3-methoxyphenyl)propiophenone CAS No. 898774-49-7

2'-Cyano-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327486
CAS No.: 898774-49-7
M. Wt: 265.31 g/mol
InChI Key: OJKMTCRLQGGKOY-UHFFFAOYSA-N
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Description

2’-Cyano-3-(3-methoxyphenyl)propiophenone is a synthetic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It belongs to the class of nitrile compounds and is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring.

Preparation Methods

Chemical Reactions Analysis

2’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

2’-Cyano-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2’-Cyano-3-(3-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)9-10-17(19)16-8-3-2-6-14(16)12-18/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKMTCRLQGGKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644214
Record name 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-49-7
Record name 2-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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